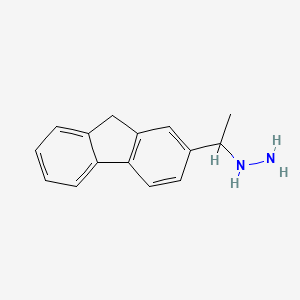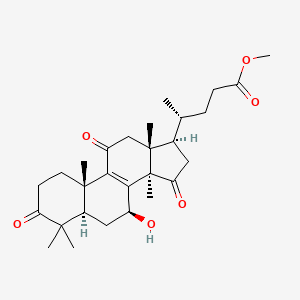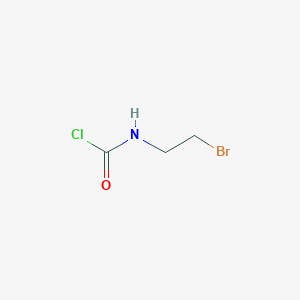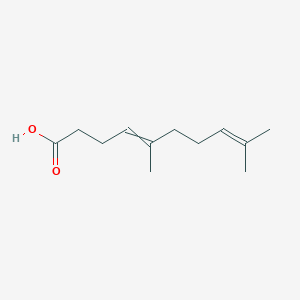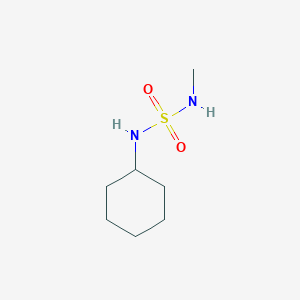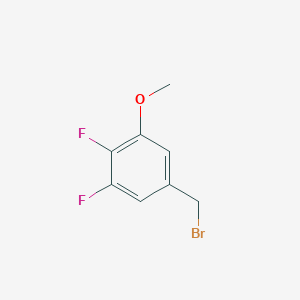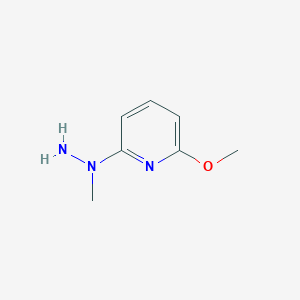![molecular formula C16H16O3 B12437357 6-Ethoxy-5-methoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12437357.png)
6-Ethoxy-5-methoxy-[1,1'-biphenyl]-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 6-Etoxi-5-metoxi-[1,1’-bifenil]-3-carbaldehído es un compuesto orgánico con la fórmula molecular C16H16O3. Es un derivado del bifenilo, caracterizado por la presencia de grupos etoxi y metoxi en el anillo del bifenilo, junto con un grupo funcional aldehído.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis del 6-Etoxi-5-metoxi-[1,1’-bifenil]-3-carbaldehído generalmente implica los siguientes pasos:
Materiales de partida: La síntesis comienza con la selección de materiales de partida adecuados, como el ácido 6-etoxi-5-metoxi-[1,1’-bifenil]-3-carboxílico.
Transformación del grupo funcional: El grupo ácido carboxílico se convierte en un grupo aldehído utilizando reactivos como DIBAL-H (hidruro de diisobutilaluminio) en condiciones controladas.
Condiciones de reacción: La reacción se lleva a cabo en condiciones anhidras, típicamente a bajas temperaturas para evitar la sobre-reducción.
Métodos de Producción Industrial
La producción industrial del 6-Etoxi-5-metoxi-[1,1’-bifenil]-3-carbaldehído puede implicar la síntesis a gran escala utilizando rutas similares pero optimizadas para mayores rendimientos y pureza. Esto incluye el uso de reactores de flujo continuo y técnicas de purificación avanzadas.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 6-Etoxi-5-metoxi-[1,1’-bifenil]-3-carbaldehído experimenta diversas reacciones químicas, que incluyen:
Oxidación: El grupo aldehído se puede oxidar a un ácido carboxílico utilizando agentes oxidantes como el permanganato de potasio (KMnO4).
Reducción: El grupo aldehído se puede reducir a un alcohol utilizando agentes reductores como el borohidruro de sodio (NaBH4).
Sustitución: Los grupos etoxi y metoxi pueden sufrir reacciones de sustitución nucleófila.
Reactivos y Condiciones Comunes
Oxidación: KMnO4 en medio ácido.
Reducción: NaBH4 en metanol o etanol.
Sustitución: Nucleófilos como aminas o tioles en condiciones básicas.
Principales Productos Formados
Oxidación: Ácido 6-etoxi-5-metoxi-[1,1’-bifenil]-3-carboxílico.
Reducción: 6-Etoxi-5-metoxi-[1,1’-bifenil]-3-metanol.
Sustitución: Diversos derivados de bifenilo sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El 6-Etoxi-5-metoxi-[1,1’-bifenil]-3-carbaldehído tiene varias aplicaciones en la investigación científica:
Síntesis Orgánica: Sirve como intermedio en la síntesis de moléculas orgánicas más complejas.
Ciencia de Materiales: Se utiliza en el desarrollo de materiales avanzados con propiedades ópticas y electrónicas específicas.
Estudios Biológicos: Se investiga por sus posibles actividades biológicas e interacciones con biomoléculas.
Química Medicinal: Se explora por su potencial como compuesto guía en el descubrimiento y desarrollo de fármacos.
Mecanismo De Acción
El mecanismo de acción del 6-Etoxi-5-metoxi-[1,1’-bifenil]-3-carbaldehído implica su interacción con blancos moleculares específicos. El grupo aldehído puede formar enlaces covalentes con sitios nucleófilos en proteínas o enzimas, alterando potencialmente su función. Los grupos etoxi y metoxi pueden influir en la solubilidad y permeabilidad de la membrana del compuesto, afectando su biodisponibilidad y distribución.
Comparación Con Compuestos Similares
Compuestos Similares
Ácido 6-Etoxi-5-metoxi-[1,1’-bifenil]-3-carboxílico: Estructura similar pero con un grupo ácido carboxílico en lugar de un aldehído.
Ácido 5-Etoxi-6-metoxi-[1,1’-bifenil]-3-carboxílico: Isómero posicional con diferente colocación de grupos etoxi y metoxi.
Singularidad
El 6-Etoxi-5-metoxi-[1,1’-bifenil]-3-carbaldehído es único debido a la presencia de ambos grupos etoxi y metoxi en el anillo del bifenilo, junto con un grupo funcional aldehído.
Propiedades
Fórmula molecular |
C16H16O3 |
|---|---|
Peso molecular |
256.30 g/mol |
Nombre IUPAC |
4-ethoxy-3-methoxy-5-phenylbenzaldehyde |
InChI |
InChI=1S/C16H16O3/c1-3-19-16-14(13-7-5-4-6-8-13)9-12(11-17)10-15(16)18-2/h4-11H,3H2,1-2H3 |
Clave InChI |
HXYSQYUOBVXTSV-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1OC)C=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


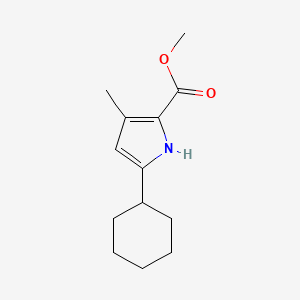
![[6-[[6-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-methyloxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12437278.png)
![4-bromo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B12437289.png)
![2-(Trifluoromethyl)-[1,1'-biphenyl]-4-ylboronic acid](/img/structure/B12437294.png)
![N-[1-(2-furanyl)ethylideneamino]carbamic acid tert-butyl ester](/img/structure/B12437299.png)
![[(3,5-Dichlorophenyl)methoxy]azanium chloride](/img/structure/B12437304.png)
